molecular formula C14H17NO6 B167047 3-Indolyl-b-D-galactopyranoside CAS No. 126787-65-3

3-Indolyl-b-D-galactopyranoside

Cat. No. B167047
CAS RN: 126787-65-3
M. Wt: 295.29 g/mol
InChI Key: XVARCVCWNFACQC-MBJXGIAVSA-N
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Description

“3-Indolyl-b-D-galactopyranoside” is a chromogenic substrate for β-galactosidase . It is used in numerous histochemical and molecular biology applications, including the detection of lacZ activity in cells and tissues . The compound yields a dark blue precipitate at the site of enzymatic activity .


Chemical Reactions Analysis

“3-Indolyl-b-D-galactopyranoside” is a substrate for β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .


Physical And Chemical Properties Analysis

“3-Indolyl-b-D-galactopyranoside” is soluble in dimethylformamide and methanol . It is not soluble in water .

Mechanism of Action

Target of Action

The primary target of 3-Indolyl-b-D-galactopyranoside, also known as 3-Indoxyl-beta-D-galactopyranoside, is the enzyme β-galactosidase . This enzyme is responsible for hydrolyzing β-D-galactopyranosides .

Mode of Action

3-Indolyl-b-D-galactopyranoside acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the β-glycosidic bond in the compound, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .

Biochemical Pathways

The hydrolysis of 3-Indolyl-b-D-galactopyranoside by β-galactosidase is a key step in the Lac gene detection system . This system is used in molecular biology applications, including the detection of lacZ activity in cells and tissues .

Pharmacokinetics

It is known to becell-permeant , suggesting that it can readily cross cell membranes and interact with intracellular targets.

Result of Action

The cleavage of 3-Indolyl-b-D-galactopyranoside by β-galactosidase results in the formation of an insoluble indigo-blue chromophore . This chromophore is darker than that released by X-GAL, another commonly used substrate for β-galactosidase . The presence of this blue-colored product can be used as a visual indication of active β-galactosidase .

Action Environment

The action of 3-Indolyl-b-D-galactopyranoside is influenced by various environmental factors. For instance, the compound should be stored in a freezer (-5 to -30°C) to maintain its stability . Furthermore, the detection of β-galactosidase activity using this compound can be performed under room temperature conditions .

Safety and Hazards

“3-Indolyl-b-D-galactopyranoside” is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVARCVCWNFACQC-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370003
Record name 1H-Indol-3-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indolyl-b-D-galactopyranoside

CAS RN

126787-65-3
Record name 1H-Indol-3-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Indolyl-β-D-galactopyranoside interact with its target and what are the downstream effects?

A1: 3-Indolyl-β-D-galactopyranoside, often referred to as IPTG, is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in bacteria like Escherichia coli. [, , ] This operon contains genes encoding for proteins involved in lactose metabolism. IPTG binds to the lac repressor protein, causing a conformational change that prevents it from binding to the operator region of the lac operon. This allows RNA polymerase to transcribe the genes, leading to the production of enzymes like β-galactosidase. [, , ]

Q2: What is the structural characterization of IPTG?

A2:

    Q3: What are the typical applications of IPTG in molecular biology research?

    A3: IPTG is widely used in molecular biology for:

    • Inducing protein expression: IPTG is a highly effective inducer of gene expression in systems utilizing the lac operon, often used in conjunction with the lacZ gene for blue-white screening. [, , , ]
    • Studying gene regulation: Researchers use IPTG to control the timing and levels of gene expression, allowing them to investigate the dynamics of gene regulation. [, , ]

    Q4: Is there a connection between the growth rate of bacteria containing pUC plasmids and the presence of IPTG?

    A4: Interestingly, research suggests that in the absence of the lac repressor (lacI), constitutive transcription from the lac promoter on pUC plasmids can interfere with plasmid replication and potentially β-lactamase expression. [] This can lead to a difference in colony size, with larger colonies typically containing plasmids with inserts and smaller colonies representing the vector without an insert. This phenomenon provides a potential alternative to the traditional blue-white screening method using X-gal. []

    Q5: Are there alternative substrates to X-gal for detecting β-galactosidase activity?

    A5: Yes, several alternatives to X-gal exist for detecting β-galactosidase activity, each with its own properties:

    • 6-chloro-3-indoxyl-beta-D-galactopyranoside (S-gal): Shown to be more sensitive than X-gal, especially during the early developmental stages of mouse embryos, making it suitable for detecting subtle gene expression patterns. [, ] It also demonstrates good color compatibility with in situ hybridization using DIG-labeled probes. [, ]
    • p-Naphtholbenzein- b - D -galactoside (PNB-Gal): A promising alternative to both X-gal and CHE-Gal, showing comparable effectiveness in detecting β-galactosidase activity in a study with Enterobacteriaceae strains. []
    • Cyclohexenoesculetin- b - D -galactoside (CHE-Gal): Another alternative, although its effectiveness compared to X-gal and PNB-Gal varies depending on the specific bacterial strain being tested. []

    Q6: How is β-galactosidase used in research beyond simple cloning selection?

    A6: β-galactosidase, often encoded by the lacZ gene, serves as a valuable reporter gene in various research applications:

    • Gene expression analysis: By linking the lacZ gene to a promoter of interest, researchers can monitor promoter activity through the easily detectable β-galactosidase activity. [, , ]
    • Protein localization studies: Fusion proteins containing β-galactosidase allow researchers to visualize the subcellular localization of target proteins. []

    Q7: Can the substrate specificity of β-galactosidase be exploited for other research purposes?

    A8: Yes, a β-d-galactosidase from Paenibacillus thiaminolyticus has demonstrated the ability to catalyze transfucosylation reactions. [] This enzyme can transfer fucosyl moieties to various acceptor molecules like p-nitrophenyl glycopyranosides and alcohols, offering a potential tool for the enzymatic synthesis of β-d-fucosylated compounds. []

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